molecular formula C15H22N4O4 B1528562 5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 1391733-22-4

5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid

Cat. No. B1528562
CAS RN: 1391733-22-4
M. Wt: 322.36 g/mol
InChI Key: UENUOWXITKKJCJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. These include a tert-butoxycarbonyl group, a cyclopropylmethyl group, a tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tert-butoxycarbonyl group, for example, can be introduced into a variety of organic compounds using flow microreactor systems . The ester group could be formed through an esterification reaction, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The tert-butoxycarbonyl group could also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of a carboxylic acid group could make the compound acidic, while the tert-butoxycarbonyl group could influence its reactivity .

Scientific Research Applications

Synthesis of Cyclopropane-Annelated Azaoligoheterocycles

Researchers have developed methods to synthesize cyclopropane-annelated azaoligoheterocycles, which are crucial in creating complex organic molecules. This synthesis involves starting from pyrrole- and indole-2-carboxylic acids to achieve tri- and tetracyclic N,N-dibenzylcyclopropylamines through a set of reactions. Such compounds are essential intermediates in pharmaceutical and agrochemical product development (Gensini & de Meijere, 2004).

Development of Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines

Another application involves the synthesis of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, which are significant for their potential pharmacological activities. The nitration of azolo[1,5-a]pyrimidin-7-amines led to the production of compounds that could be utilized in further chemical transformations to explore new biologically active molecules (Gazizov et al., 2020).

Preparation of Medically Important Chelators

1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is widely used in preparing DO3A and DOTA metal chelators, crucial for medical imaging applications. An efficient synthesis route for this compound has been established, indicating its importance in developing diagnostic agents (Jagadish et al., 2011).

Exploration of Novel Heterocyclic Compounds

Research has also focused on synthesizing novel heterocyclic compounds like halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which have potential applications in discovering new therapeutic agents. These compounds have been developed through innovative synthetic methods, showcasing the versatility of related chemical structures in pharmaceutical research (Ivanov et al., 2017).

Future Directions

The future directions for research on this compound would likely depend on its intended applications. It could be of interest in various fields, including synthetic organic chemistry, due to the functional groups it contains .

properties

IUPAC Name

1-(cyclopropylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-triazolo[4,5-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-7-10(13(20)21)12-11(8-18)16-17-19(12)6-9-4-5-9/h9-10H,4-8H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENUOWXITKKJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=NN2CC3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 2
5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 3
5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 4
5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid

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